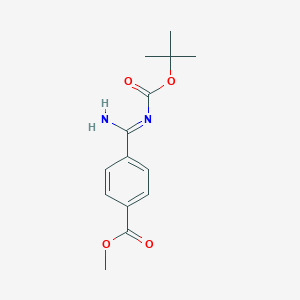

methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Description

BenchChem offers high-quality methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

135321-84-5 |

|---|---|

Molecular Formula |

C14H18N2O4 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18) |

InChI Key |

RFBFIJGVXOAJBX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)OC)\N |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Executive Summary

The guanidinium group is a cornerstone functional group in medicinal chemistry, prized for its ability to engage in strong electrostatic and hydrogen-bonding interactions with biological targets due to its protonated state at physiological pH.[1] However, its high basicity presents significant challenges in multi-step organic synthesis. The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is a critical strategy to modulate this reactivity, enabling the incorporation of guanidines into complex molecular architectures.[1] This guide provides an in-depth, scientifically-grounded methodology for the synthesis of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate, a valuable building block for drug discovery and development. We will dissect a robust two-step pathway commencing from methyl 4-aminobenzoate, detailing the rationale behind reagent selection, reaction optimization, and potential challenges. The protocols described herein are designed to be self-validating, providing researchers with the necessary insights for successful synthesis and troubleshooting.

Introduction: The Strategic Importance of Protected Guanidines

The guanidine functional group is a recurring motif in a wide array of natural products and pharmaceuticals, including the amino acid arginine.[2] Its inherent basicity (pKa ≈ 13.5) ensures it is protonated and positively charged under most physiological conditions, making it an excellent mimic for protonated amines and a powerful hydrogen bond donor. This property is frequently exploited to achieve high-affinity binding to biological receptors and enzymes.

However, this same high basicity complicates synthetic routes. Unprotected guanidines can interfere with a multitude of common organic reactions, acting as strong bases or competing nucleophiles. The Boc protecting group strategy mitigates these issues by:

-

Tempering Basicity: The electron-withdrawing nature of the Boc carbonyl group significantly reduces the pKa of the guanidine moiety.[1]

-

Enhancing Solubility: Boc-protected intermediates are typically more soluble in common organic solvents, simplifying reaction work-up and purification.

-

Providing a Synthetic Handle: The Boc group is stable under a wide range of conditions but can be selectively removed under acidic conditions, typically at a late stage in the synthesis.[1]

The target molecule, Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate, serves as a quintessential example of a protected guanidine building block, featuring a versatile methyl ester for further chemical elaboration.

Retrosynthetic Analysis and Pathway Selection

The most logical and efficient approach to the target molecule begins with a commercially available and structurally simple starting material, methyl 4-aminobenzoate. The key transformation is the installation of the guanidine group onto the aromatic amine, a process known as guanylation.

To control reactivity, a di-Boc-protected guanylating agent is employed, leading to a stable, di-protected intermediate. This intermediate is then subjected to a selective mono-deprotection under carefully controlled acidic conditions to furnish the final product. This strategy offers superior control compared to a direct mono-guanylation, which is often difficult to achieve selectively.

Caption: Retrosynthetic analysis of the target molecule.

Pathway Step 1: Synthesis of the Di-Boc Protected Intermediate

The first stage involves the guanylation of the primary amine of methyl 4-aminobenzoate. The choice of guanylating agent is critical for ensuring a high-yield, clean reaction.

Causality Behind Reagent Selection

Several reagents exist for this transformation, each with distinct advantages and disadvantages.[1] The primary factors for consideration are reactivity, stability, and the nature of the by-products, which can complicate purification.

| Reagent | Key Advantages | Key Disadvantages |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Stable, crystalline solid; clean reactions.[1][3] | Moderate reactivity, may require longer reaction times. |

| N,N'-Bis(Boc)-S-methylisothiourea | Commercially available, good reactivity.[1] | Produces foul-smelling methyl mercaptan as a byproduct. |

| N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's) | Highly reactive, suitable for hindered amines.[1] | More expensive, triflic acid byproducts. |

For this guide, we select N,N'-Di-Boc-1H-pyrazole-1-carboxamidine due to its stability and the generation of pyrazole as a benign, easily removed byproduct, making it ideal for achieving high purity.[3] The mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the reagent, followed by the departure of the pyrazole leaving group.

Detailed Experimental Protocol: Di-Boc Guanylation

This protocol is adapted from established procedures for the guanylation of primary amines.[3]

Materials:

-

Methyl 4-aminobenzoate (1.0 eq)

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (TEA) (optional, 1.2 eq)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 4-aminobenzoate (1.0 eq) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).

-

Solvent Addition: Add anhydrous THF to dissolve the reagents (concentration approx. 0.5 M).

-

Base Addition (Rationale): While the reaction can proceed without a base, aromatic amines are less nucleophilic. The addition of a non-nucleophilic base like triethylamine (TEA) can facilitate the reaction by deprotonating the amine adduct, driving the equilibrium towards the product. Add TEA (1.2 eq) to the stirred solution.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the THF. b. Dissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with 1 M aqueous HCl (to remove TEA and unreacted amine), saturated aqueous NaHCO₃ (to neutralize), and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 4-(N,N'-bis(tert-butoxycarbonyl)-guanidino)benzoate as a solid.

Pathway Step 2: Selective Mono-Deprotection

This step is the most nuanced part of the synthesis. The goal is to remove one Boc group while leaving the second Boc group and the methyl ester intact. This requires conditions that are acidic enough to cleave the highly sensitive Boc group but mild enough to prevent over-reaction or ester hydrolysis.

The Principle of Controlled Acidolysis

The standard reagent for Boc deprotection is trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at concentrations of 25-50%.[4][5] Such harsh conditions would likely lead to the removal of both Boc groups. The key to selectivity is to kinetically control the reaction by using a weaker acid or a very low concentration of a strong acid at reduced temperatures. This exploits the slight potential difference in the stability of the two Boc groups or simply allows the reaction to be stopped after the first, faster deprotection event.

A critical consideration during any Boc deprotection is the formation of the reactive tert-butyl cation (t-Bu⁺) intermediate.[4] This electrophile can cause side reactions, particularly alkylation of nucleophilic sites.[6] While less of a concern for this specific substrate, the use of a scavenger like triisopropylsilane (TIS) is good practice.[4]

Caption: Workflow for the selective mono-deprotection step.

Detailed Experimental Protocol: Selective Deprotection

Materials:

-

Methyl 4-(N,N'-bis(tert-butoxycarbonyl)-guanidino)benzoate (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Reaction Setup: Dissolve the di-Boc protected intermediate (1.0 eq) in anhydrous DCM (concentration approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial for controlling the reaction rate and enhancing selectivity.

-

Acid Addition: Slowly, dropwise, add a pre-prepared dilute solution of TFA in DCM (e.g., 5-10% v/v) to the stirred solution. The total amount of TFA added should be calculated to be around 1.0-1.5 equivalents.

-

Reaction Monitoring: Stir the reaction at 0 °C. The progress must be monitored diligently (e.g., every 15-30 minutes) using LC-MS or a carefully developed TLC system to observe the disappearance of starting material and the appearance of the mono-Boc product and the fully deprotected byproduct.

-

Quenching (Critical Step): As soon as the analysis indicates an optimal ratio of mono-Boc product to starting material (or before significant formation of the di-deprotected species), immediately quench the reaction by pouring it into a cold, vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃).

-

Work-up: a. Transfer the mixture to a separatory funnel and separate the layers. b. Extract the aqueous layer two more times with DCM. c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude material will likely be a mixture. Purify carefully by flash column chromatography on silica gel to isolate the target Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate.

Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction stalls, allow it to warm slowly to room temperature or add a small additional aliquot of the dilute TFA solution. Avoid adding concentrated acid.

-

Over-reaction (Di-deprotection): This indicates the conditions are too harsh. Reduce the concentration of TFA, lower the reaction temperature (e.g., to -20 °C), or use a weaker acid altogether (e.g., formic acid).

-

Ester Hydrolysis: If the methyl ester is cleaved, ensure all work-up steps involving base (NaHCO₃) are performed quickly and at low temperatures.

Conclusion

The synthesis of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a prime example of strategic protecting group chemistry in modern organic synthesis. The outlined two-step process, involving a robust di-Boc guanylation followed by a kinetically controlled selective mono-deprotection, provides a reliable and reproducible pathway to this valuable synthetic intermediate. By understanding the underlying principles of reactivity and the rationale for each procedural choice, researchers can effectively implement and adapt this methodology for the development of novel guanidine-containing molecules in the pharmaceutical and life sciences sectors.

References

-

Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2004(01), 37-42. Available at: [Link]

-

Batey, R. A. (2005). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. Available at: [Link]

-

Li, Y., & Odom, A. L. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(11), 2401-2413. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]

-

Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1876-1880. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation. Organic Chemistry Portal. Available at: [Link]

-

VanAlstine, M. A., & Van Vranken, D. L. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54497. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. Available at: [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific Resources. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

physicochemical properties of methyl 4-(N-Boc-carbamimidoyl)benzoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(N-Boc-carbamimidoyl)benzoate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(N-Boc-carbamimidoyl)benzoate is a pivotal building block in modern medicinal chemistry and organic synthesis. Its structure uniquely combines a methyl benzoate moiety with a guanidinyl group protected by a tert-butyloxycarbonyl (Boc) substituent. This configuration offers significant strategic advantages in drug design. The guanidine group, a strong base and hydrogen bond donor/acceptor, is a common feature in molecules designed to interact with biological targets such as proteases and kinases.[1][2] The acid-labile Boc protecting group allows for the strategic unmasking of the reactive guanidine functionality at a desired stage of a synthetic sequence, preventing unwanted side reactions.[3][4] Furthermore, the methyl ester serves as a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse compound libraries.[5][6]

This guide provides a comprehensive analysis of the core physicochemical properties of Methyl 4-(N-Boc-carbamimidoyl)benzoate, offering field-proven insights into its characterization, reactivity, and application. The protocols and data presented herein are designed to equip researchers with the foundational knowledge required for the effective utilization of this versatile reagent in drug discovery and development programs.

Chemical Identity and Core Physicochemical Properties

Accurate identification and understanding of fundamental properties are the bedrock of any chemical research. The following tables summarize the key identifiers and computed physicochemical parameters for Methyl 4-(N-Boc-carbamimidoyl)benzoate.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | methyl 4-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate | [7] |

| CAS Number | 135321-84-5 | [7] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [7] |

| Molecular Weight | 278.30 g/mol | [7] |

| Canonical SMILES | CC(C)(C)OC(=O)N=C(N)C1=CC=C(C=C1)C(=O)OC | [5] |

| InChIKey | RFBFIJGVXOAJBX-UHFFFAOYSA-N | [7] |

Table 2: Physicochemical Properties (Computed)

| Property | Value | Significance & Context | Source |

| XLogP3 | 2.3 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. This is a crucial parameter in early-stage drug discovery for predicting ADME properties. | [7] |

| Topological Polar Surface Area (TPSA) | 88.5 Ų | Suggests good potential for oral bioavailability, as it falls below the 140 Ų threshold often associated with good cell permeability. | [7] |

| Hydrogen Bond Donors | 2 | The two N-H protons of the guanidine group can participate in hydrogen bonding, a key interaction for binding to biological targets. | [7] |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms (two carbonyl, two ester) and the imine nitrogen can act as hydrogen bond acceptors, contributing to solubility and target binding. | [7] |

| pKa (Guanidinium Ion) | ~13.5 | The parent guanidine has a pKa of ~13.5.[8] While the Boc group is electron-withdrawing and will lower this value, the guanidine moiety remains a strong base, protonated at physiological pH. | [8] |

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for this molecule and provide a standard protocol for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural elucidation in solution.

-

¹H NMR: The proton spectrum is expected to show distinct signals. The nine protons of the tert-butyl (Boc) group will appear as a sharp singlet around 1.5 ppm. The three protons of the methyl ester will also be a singlet, typically found further downfield (~3.9 ppm) due to the deshielding effect of the attached oxygen.[9] The aromatic protons on the 1,4-disubstituted benzene ring will present as two distinct doublets in the 7.5-8.2 ppm region, characteristic of an AA'BB' spin system. The N-H protons of the guanidine group are expected to appear as broad singlets, and their chemical shift can be highly dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will corroborate the structure. The tert-butyl carbons will show two signals: a quaternary carbon around 80 ppm and the methyl carbons near 28 ppm. The methyl ester carbon will be found around 52 ppm.[10] The aromatic carbons will resonate in the 120-145 ppm range. The three most downfield signals will correspond to the carbonyl carbons of the ester (~166 ppm), the Boc group (~153 ppm), and the guanidinyl carbon (~160 ppm).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of Methyl 4-(N-Boc-carbamimidoyl)benzoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve N-H protons that might otherwise exchange too rapidly in other solvents.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters are typically sufficient.

-

Data Analysis:

-

Calibrate the spectrum to the residual solvent peak.

-

Integrate the ¹H NMR signals to confirm the proton count for each group.

-

Analyze the chemical shifts and coupling constants to confirm the substitution pattern and connectivity.

-

Assign all peaks in both ¹H and ¹³C spectra to their corresponding atoms in the structure.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Expected Mass: Using electrospray ionization (ESI), the molecule is expected to be observed as its protonated ion [M+H]⁺ at an m/z of approximately 279.13. The exact mass should be confirmed using high-resolution mass spectrometry (HRMS).[7]

-

Fragmentation: A characteristic fragmentation pattern would involve the loss of the tert-butyl group (56 Da) or isobutylene, and the subsequent loss of CO₂ (44 Da) from the Boc protecting group, a hallmark of this functionality.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to promote ionization).

-

Mass Detection: Analyze the eluent using an ESI-MS detector in positive ion mode.

-

Data Analysis:

-

Confirm the presence of the expected [M+H]⁺ ion in the mass spectrum corresponding to the chromatographic peak.

-

If using tandem MS (MS/MS), analyze the fragmentation pattern to further confirm the structure.

-

The following workflow diagram illustrates the logical steps for comprehensive characterization.

Chemical Reactivity and Stability

Understanding the reactivity of a building block is crucial for its successful application in multi-step synthesis.

Boc Group Deprotection

The primary point of reactivity is the acid-labile Boc group. It is stable to basic and nucleophilic conditions, providing orthogonality with other protecting groups like Fmoc or benzyl.[11] Deprotection is typically achieved with strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[5]

The mechanism proceeds via three key steps:

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.

-

Fragmentation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free guanidinium salt.

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl 4-(N-boc-carbamimidoyl)benzoate | C14H18N2O4 | CID 135743590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum [chemicalbook.com]

- 11. Buy Methyl 4-(BOC-amino)benzoate | 164596-20-7 [smolecule.com]

An In-Depth Technical Guide to Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate, bearing the CAS number 135321-84-5, is a pivotal synthetic intermediate in modern medicinal chemistry. Its structure, featuring a benzoate ester and a guanidino group protected by a tert-butoxycarbonyl (Boc) moiety, renders it an invaluable building block, particularly in the synthesis of complex pharmaceutical agents. The strategic placement of the acid-labile Boc group allows for the selective unmasking of the highly basic and nucleophilic guanidine function at a later synthetic stage, a crucial feature for multi-step total synthesis of drug candidates.[1] This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of therapeutic agents such as protease inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in process development and scale-up. The key properties of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate are summarized below. It is important to note that while some experimental data is available, many properties are computationally predicted and should be considered as such.

| Property | Value | Source |

| CAS Number | 135321-84-5 | [2] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [2] |

| Molecular Weight | 278.30 g/mol | [2] |

| IUPAC Name | methyl 4-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate | [2] |

| Appearance | White to off-white solid (typical) | Inferred from similar compounds |

| Melting Point | No experimental data available. | |

| Boiling Point | No experimental data available. | |

| Solubility | Soluble in methanol, ethyl acetate, ether, benzene, chloroform, dioxane, and acetone. Insoluble in petroleum ether and water. | [3] |

| XLogP3 | 2.3 (Computed) | [2] |

| Hydrogen Bond Donor Count | 2 (Computed) | [2] |

| Hydrogen Bond Acceptor Count | 5 (Computed) | [2] |

Synthesis and Mechanistic Considerations

The synthesis of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a multi-step process that begins with readily available starting materials. The overall synthetic strategy involves the initial formation of the methyl ester followed by the crucial guanidinylation of the aromatic amine.

Part 1: Esterification of 4-Aminobenzoic Acid

The first step is a classic Fischer esterification, where 4-aminobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[4] The acid protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol and refluxing the mixture.

Experimental Protocol: Synthesis of Methyl 4-aminobenzoate [4]

-

To a round-bottom flask, add 4-aminobenzoic acid (1 equivalent).

-

Add a large excess of methanol (e.g., 10-20 equivalents).

-

Carefully add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid.

-

The product, methyl 4-aminobenzoate, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Guanidinylation of Methyl 4-aminobenzoate

This is the key step where the guanidine moiety is introduced. The amino group of methyl 4-aminobenzoate is reacted with a suitable guanidinylating agent. A common and effective reagent for this transformation is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[5] This reagent efficiently transfers the di-Boc-protected guanidine group to primary amines under mild conditions.

Representative Experimental Protocol: Guanidinylation [6]

-

In a round-bottom flask, dissolve methyl 4-aminobenzoate (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the final product, methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate.

Applications in Drug Discovery: The Case of Dabigatran

The primary utility of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate lies in its role as a precursor to the 4-guanidinobenzoate moiety, a key pharmacophore in many protease inhibitors.[7] A prominent example is its application in the synthesis of Dabigatran, an oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[8]

In the synthesis of Dabigatran and other similar protease inhibitors, the Boc-protected guanidinobenzoate intermediate is coupled with the core of the drug molecule. The Boc protecting group is then removed under acidic conditions in the final steps of the synthesis to reveal the active guanidine group.

The guanidinium group plays a crucial role in the inhibitory activity of these drugs. It is a strong base and is protonated at physiological pH, allowing it to form strong ionic interactions with negatively charged residues, such as aspartate, in the S1 pocket of serine proteases like thrombin.[7] This interaction is key to the binding affinity and selectivity of the inhibitor.

Analytical Characterization

Quality control of this synthetic intermediate is essential. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

Suggested HPLC Method Parameters:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

Gradient: A suitable gradient from a high percentage of A to a high percentage of B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methyl ester group (a singlet around 3.9 ppm), and the aromatic protons (two doublets in the range of 7.5-8.2 ppm). The N-H protons of the guanidine group would appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyls of the ester and the Boc group (around 165-170 ppm and 150-155 ppm, respectively), the quaternary carbon of the tert-butyl group (around 80 ppm), and the aromatic carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]⁺ at m/z 279.13.

Deprotection of the Boc Group

The removal of the Boc protecting group is typically the final step before obtaining the active pharmaceutical ingredient. This is achieved under acidic conditions.

Experimental Protocol: Boc Deprotection [9]

-

Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) dropwise to the stirred solution.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

The resulting amine salt can be used directly or neutralized with a mild base.

Note on Scavengers: The deprotection process generates a reactive tert-butyl cation, which can lead to side reactions, especially with electron-rich aromatic rings or other nucleophilic functional groups. The use of scavengers such as triisopropylsilane (TIS) or anisole is often recommended to trap this cation.[9]

Safety and Handling

As a laboratory chemical, methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate should be handled with appropriate safety precautions.[10]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place. A recommended storage temperature is 2-8°C.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a strategically designed and highly valuable building block for drug discovery and development. Its key features—a readily deprotectable guanidine group and a versatile benzoate ester—make it an essential component in the synthesis of a range of therapeutic agents, most notably serine protease inhibitors. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is crucial for its effective application in the pharmaceutical sciences.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135743590, Methyl 4-(N-boc-carbamimidoyl)benzoate. [Link]

-

Sciencemadness Discussion Board. methyl 4-aminobenzoate synthesis report. [Link]

- Google Patents. Process for preparing methyl 4-(aminomethyl)

-

Arctom. CAS NO. 135321-84-5 | Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate. [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. [Link]

-

European Patent Office. SYNTHESIS OF DABIGATRAN. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Guanidine. [Link]

-

The Royal Society of Chemistry. Table of Contents. [Link]

-

Der Pharma Chemica. An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. [Link]

-

MDPI. Recent Advances in Heterocyclic HIV Protease Inhibitors. [Link]

-

PubMed. HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ResearchGate. An Improved Process for Preparation of Dabigatran Etexilate Mesylate. [Link]

-

Medicinal Chemistry @ The University of Kansas. Design and Synthesis of Proteinase Inhibitors. [Link]

-

MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

National Center for Biotechnology Information. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [Link]

-

PubChem. Methyl 4-((((1,1-dimethylethoxy)carbonyl)amino)methyl)benzoate. [Link]

-

ResearchGate. HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. [Link]

- Google Patents.

-

ResearchGate. Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][3][4]oxazin-3-yl)isonicotinamide. [Link]

-

DIFF Biotech. What are the main techniques used in protease inhibitor screening?. [Link]

-

The Royal Society of Chemistry. A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[2][3][4]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. [Link]

-

Hekserij.nl. Methyl benzoate Safety Data Sheet. [Link]

-

Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Methyl 4-(N-boc-carbamimidoyl)benzoate | C14H18N2O4 | CID 135743590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

- 6. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ijcr.info [ijcr.info]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. tcichemicals.com [tcichemicals.com]

A Multi-Technique Approach to the Definitive Structure Elucidation of Methyl 4-(N-Boc-carbamimidoyl)benzoate

Executive Summary

In the landscape of modern drug discovery and medicinal chemistry, the unequivocal structural confirmation of novel chemical entities and key building blocks is a cornerstone of scientific rigor. Methyl 4-(N-Boc-carbamimidoyl)benzoate is a valuable synthetic intermediate, incorporating a para-substituted aromatic ring, a methyl ester, and a protected guanidine moiety—a functional group of significant interest in pharmaceutical science due to its biological activity and hydrogen bonding capabilities.[1][2] This guide, designed for researchers and drug development professionals, outlines a comprehensive and self-validating analytical workflow for the complete structure elucidation of this molecule. By synergistically employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we demonstrate not just the procedural steps but the underlying scientific rationale that connects disparate data points into a single, coherent structural assignment.

The Analytical Imperative: A Strategy of Orthogonal Confirmation

The unambiguous determination of a molecule's structure is rarely achieved with a single analytical technique. Instead, a robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods.[3][4] Each technique probes different aspects of the molecular architecture, and their collective agreement provides the high degree of confidence required for publication, patenting, and advancement into further development.

Our approach is a logical progression:

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental formula.[5]

-

Infrared (IR) Spectroscopy: To identify the key functional groups present.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish atomic connectivity, providing the definitive architectural blueprint.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Establishing Molecular Identity

The first step in any structure elucidation is to confirm the molecular mass and, by extension, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Causality of Experimental Choice: Electrospray Ionization (ESI) in positive ion mode is the technique of choice. The guanidine functional group is highly basic and will readily protonate to form a stable [M+H]⁺ cation, making it exceptionally sensitive to this ionization method.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120 °C.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy < 5 ppm.

-

-

Data Analysis: Identify the monoisotopic mass of the most abundant ions (typically [M+H]⁺ and [M+Na]⁺) and compare the measured exact mass to the theoretical mass calculated for the proposed formula, C₁₄H₁₈N₂O₄.

Expected Data & Interpretation

The molecular formula C₁₄H₁₈N₂O₄ yields a theoretical monoisotopic mass of 278.1267 Da.[6] The HRMS data should align precisely with this value.

| Ion | Theoretical Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

| [M+H]⁺ | 279.1339 | e.g., 279.1335 | < 5 ppm |

| [M+Na]⁺ | 301.1158 | e.g., 301.1154 | < 5 ppm |

A key fragmentation pathway in MS/MS analysis would be the loss of the tert-butyl group or the entire Boc group, providing further structural confirmation.

Infrared Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.[1]

Causality of Experimental Choice: Attenuated Total Reflectance (ATR) is used for its simplicity and requires no sample preparation beyond placing a small amount of the solid on the crystal.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small, representative sample of the solid compound directly onto the ATR crystal.

-

Instrument: Use a standard FT-IR spectrometer with a diamond or germanium ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background, generating the final absorbance spectrum.

Expected Data & Interpretation

The IR spectrum provides a distinct "fingerprint" of the molecule, with key absorbances confirming the presence of the ester, carbamate, and guanidine functionalities.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Moiety |

| N-H Stretching | 3400 - 3200 (broad) | Guanidine (N-H) |

| Aromatic C-H Stretching | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretching | 2980 - 2930 | Boc & Methyl groups |

| C=O Stretching (Ester) | ~1720 | Methyl Benzoate |

| C=O Stretching (Carbamate) | ~1700 | N-Boc group |

| C=N Stretching / N-H Bending (Amidine/Guanidine) | 1650 - 1580 | Guanidine Core[7][8] |

| Aromatic C=C Stretching | 1600, 1480 | Benzene Ring |

| C-O Stretching | 1250 - 1100 | Ester & Carbamate |

The presence of two distinct carbonyl peaks around 1700-1720 cm⁻¹ is a strong indicator of both the ester and Boc-carbamate groups.

NMR Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful technique for the structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Causality of Experimental Choice: A combination of ¹H and ¹³C NMR is essential. ¹H NMR reveals the number and type of protons and their neighboring relationships, while ¹³C NMR maps the carbon skeleton. Solvents like Chloroform-d (CDCl₃) or DMSO-d₆ are chosen for their ability to dissolve the sample and provide a lock signal for the spectrometer.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Expected ¹H NMR Data & Interpretation (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Doublet | 2H | Aromatic protons ortho to the ester group |

| ~7.8 - 7.9 | Doublet | 2H | Aromatic protons ortho to the guanidine group |

| ~7.0 - 9.0 (very broad) | Broad Singlet | 2-3H | N-H protons (may exchange or be very broad) |

| ~3.9 | Singlet | 3H | Ester methyl protons (-OCH₃) |

| ~1.5 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

The aromatic region is expected to show a classic AA'BB' system, appearing as two distinct doublets due to the para-substitution pattern.

Expected ¹³C NMR Data & Interpretation (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | Ester Carbonyl Carbon (C=O) |

| ~155-160 | Guanidine Carbon (C=N) / Carbamate C=O |

| ~135-145 | Aromatic Quaternary Carbons |

| ~130 | Aromatic CH (ortho to ester) |

| ~128 | Aromatic CH (ortho to guanidine) |

| ~80-82 | Boc Quaternary Carbon (C(CH₃)₃) |

| ~52 | Ester Methyl Carbon (-OCH₃) |

| ~28 | Boc Methyl Carbons (-C(CH₃)₃) |

To definitively link the proton and carbon signals, 2D NMR experiments like HSQC (linking protons to directly attached carbons) and HMBC (linking protons to carbons 2-3 bonds away) would be employed.

Caption: Expected key 2D HMBC correlations.

Data Synthesis: The Final Confirmation

The power of this multi-technique approach lies in the convergence of all data points to support a single, unambiguous structure.

Caption: Summary of convergent analytical data.

Conclusion

The structure elucidation of methyl 4-(N-Boc-carbamimidoyl)benzoate serves as a prime example of a rigorous, evidence-based analytical workflow. By systematically applying mass spectrometry to define the molecular formula, infrared spectroscopy to identify key functional groups, and a suite of NMR techniques to assemble the atomic framework, a definitive and trustworthy structural assignment is achieved. This methodical and multi-faceted approach is indispensable in research and development, ensuring the integrity of chemical matter and providing the solid foundation upon which further scientific inquiry is built.

References

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1), 23-60. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek Group plc. [Link]

-

Kim, J., et al. (2007). The identification of arginine residues in peptides by 2D-IR echo spectroscopy. The Journal of Chemical Physics, 126(15), 154505. [Link]

-

Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2955-2963. [Link]

-

Fuloria, S., & Fuloria, N. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Pharmaceutical, Biological and Chemical Sciences, 4(3), 857-885. [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

-

Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

-

Backus, E. H. G., et al. (2013). Protein Denaturation with Guanidinium: A 2D-IR Study. The Journal of Physical Chemistry Letters, 4(19), 3449-3453. [Link]

-

National Center for Biotechnology Information. (n.d.). N,N'-Di-Boc-guanidine. PubChem Compound Database. [Link]

-

ResearchGate. (2014). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene-Catalyzed Tandem Aza-Benzoin/Michael Reactions: On Site Reversal of the Reactivity of N-Boc Imines. The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-(N-boc-carbamimidoyl)benzoate. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-cyanobenzoate. PubChem Compound Database. [Link]

-

Griffin, J. H., et al. (1982). Benzamidine as a spectroscopic probe for the primary specificity subsite of trypsin-like serine proteinases. Biochemistry, 21(25), 6268-6278. [Link]

-

Mareska, M., et al. (2000). Unprecedented crystallization and X-ray crystal structure of racemic N(alpha)-(t-butyloxycarbonyl)-L-L-phenylalanine N-methoxy-N-methylamide. Journal of the Chemical Society, Perkin Transactions 1, (18), 3043-3045. [Link]

-

Barrow, M. J., et al. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(4), M1728. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzamidine. PubChem Compound Database. [Link]

-

Zhang, X., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2845. [Link]

-

Pál, D., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8933. [Link]

-

Markisz, J., & Canzanello, V. J. (2000). X-Ray Crystallography of Chemical Compounds. Journal of the Association for Laboratory Automation, 5(4), 58-62. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 4-(N-boc-carbamimidoyl)benzoate | C14H18N2O4 | CID 135743590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The identification of arginine residues in peptides by 2D-IR echo spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Synthetic Chemist's Guide to Boc-Protected Guanidinylating Agents: A Comprehensive Overview

Abstract

The guanidinium group is a pivotal structural motif in a vast array of biologically active compounds, including pharmaceuticals and natural products. Its capacity to remain protonated at physiological pH enables critical hydrogen bonding and electrostatic interactions with biological targets. However, the direct introduction of this highly basic functional group into complex molecules presents significant synthetic challenges. This in-depth technical guide provides a comprehensive overview of Boc-protected guanidinylating agents, which offer a robust and versatile solution for the controlled installation of the guanidine moiety. We will delve into the core principles of this strategy, explore the reactivity and applications of the most prominent reagents, provide detailed experimental protocols, and offer insights into the causality behind experimental choices to empower researchers in drug development and chemical synthesis.

The Strategic Advantage of Boc Protection in Guanidinylation

The high basicity (pKa ≈ 13.5) and nucleophilicity of the guanidine functional group can lead to undesirable side reactions and incompatibility with many common synthetic transformations. The use of the tert-butoxycarbonyl (Boc) protecting group effectively mitigates these issues. By temporarily masking the guanidino nitrogens, the overall basicity and nucleophilicity of the reagent are tempered, rendering it compatible with a wider range of functional groups and reaction conditions.[1][2] The Boc groups can be readily and cleanly removed under acidic conditions at a later synthetic stage, regenerating the desired guanidinium functionality.[1] This strategy of "direct guanidinylation," where a protected guanidine is introduced early in a synthetic route, has streamlined the synthesis of complex molecules.[3][4]

A Curated Arsenal of Boc-Protected Guanidinylating Reagents

A variety of Boc-protected guanidinylating agents have been developed, each with distinct reactivity profiles and handling characteristics. The choice of reagent is often dictated by the nucleophilicity of the amine substrate and the desired reaction conditions.

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

N,N'-Di-Boc-N''-triflylguanidine, commonly known as Goodman's reagent, is a highly reactive and versatile guanidinylating agent.[1] The electron-withdrawing trifluoromethylsulfonyl (triflyl) group serves as an excellent leaving group, rendering the guanidine carbon highly electrophilic and susceptible to nucleophilic attack by a broad spectrum of primary and secondary amines, including those with low nucleophilicity.[1] Reactions with Goodman's reagent are typically rapid and proceed under mild conditions, often at room temperature.[1]

Mechanism of Action: The reaction proceeds via a direct nucleophilic substitution where the amine attacks the electrophilic carbon of the reagent, displacing the triflyl group.

Caption: Mechanism of guanidinylation using Goodman's reagent.

Experimental Protocol: Guanidinylation of Benzylamine with Goodman's Reagent [5]

-

Materials:

-

N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol)

-

Benzylamine (0.31 mL, 2.8 mmol)

-

Dichloromethane (DCM), anhydrous (13 mL)

-

2 M aqueous sodium bisulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In an oven-dried 50-mL round-bottomed flask equipped with a magnetic stir bar, dissolve N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM.

-

Add benzylamine in a single portion via syringe at room temperature.

-

Stir the reaction mixture for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate (10 mL) and saturated aqueous sodium bicarbonate (10 mL).

-

Extract each aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine.

-

-

Causality of Experimental Choices:

-

Solvent: Dichloromethane is a common choice as it is relatively non-polar and aprotic, effectively solvating the reagents without interfering with the reaction. Reaction rates tend to be faster in less polar solvents.[5]

-

Stoichiometry: A slight excess of the amine can be used to ensure complete consumption of the more valuable guanidinylating reagent. For less reactive amines, the addition of a non-nucleophilic base like triethylamine (1.1 eq.) may be required to scavenge the generated triflic acid.[5]

-

Workup: The aqueous washes with sodium bisulfate and sodium bicarbonate are crucial for removing any unreacted amine and acidic byproducts, simplifying the purification process.

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This reagent is a stable, crystalline solid that offers high yields and clean reactions for the guanidinylation of a wide range of primary and secondary amines under mild conditions.[6][7] It is generally considered less reactive than Goodman's reagent, which can be advantageous for substrates with multiple nucleophilic sites, allowing for greater selectivity.

Mechanism of Action: The reaction involves the nucleophilic attack of the amine on the amidine carbon, leading to the displacement of the pyrazole leaving group.

Experimental Protocol: Guanidinylation of 4-Bromophenethylamine [6]

-

Materials:

-

4-Bromophenethylamine (200 mg, 1.00 mmol)

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (341 mg, 1.10 mmol)

-

Tetrahydrofuran (THF), anhydrous (1.7 mL)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

-

-

Procedure:

-

Dissolve 4-bromophenethylamine and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in anhydrous THF in a suitable flask.

-

Stir the resulting solution at room temperature for 24 hours.

-

Monitor the reaction progress by TLC (ethyl acetate:hexane = 1:3, Rf of product = 0.55).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (0% to 10%) to afford the N,N'-di-Boc-protected guanidine.[6]

-

-

Causality of Experimental Choices:

-

Solvent: THF is a suitable aprotic solvent that effectively dissolves both the amine and the guanidinylating agent.

-

Reaction Time: The longer reaction time compared to Goodman's reagent reflects its moderate reactivity.

-

Purification: Column chromatography is effective for separating the desired product from unreacted starting materials and the pyrazole byproduct.

-

N,N'-Di-Boc-thiourea

N,N'-Di-Boc-thiourea is a stable and commercially available precursor that requires activation to function as a guanidinylating agent.[8] This two-step approach involves the in-situ formation of a more reactive intermediate, typically a carbodiimide, which is then attacked by the amine.

Activation and Mechanism: Activation can be achieved using various reagents, with Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) or cyanuric chloride (TCT) being common choices.[8][9] The activator reacts with the thiourea to form a highly reactive intermediate, which then eliminates a byproduct to form the bis-Boc-carbodiimide. This carbodiimide is then readily attacked by the amine to furnish the protected guanidine.

Caption: General workflow for guanidinylation using activated N,N'-Di-Boc-thiourea.

Experimental Protocol: Guanidinylation using TCT Activation [8]

-

Materials:

-

N,N'-Di-Boc-thiourea

-

Cyanuric chloride (TCT)

-

Primary or secondary amine

-

N-methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP), catalytic amount

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

In a round-bottomed flask under an inert atmosphere, dissolve N,N'-Di-Boc-thiourea in anhydrous THF.

-

Add TCT to the solution and stir to activate the thiourea.

-

In a separate flask, dissolve the amine, NMM, and a catalytic amount of DMAP in anhydrous THF.

-

Add the amine solution to the activated thiourea mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, perform an aqueous workup, including extraction with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

-

-

Causality of Experimental Choices:

-

Activator: TCT is an inexpensive and environmentally safer alternative to heavy-metal activators like HgCl₂.[8]

-

Base: NMM is used as a base to neutralize the acid generated during the reaction. DMAP serves as a nucleophilic catalyst to accelerate the reaction.

-

Solvent: THF is the preferred solvent, as other solvents like DMF and CH₂Cl₂ have been shown to give lower yields in this specific protocol.[8]

-

Comparative Overview of Common Boc-Guanidinylating Agents

| Reagent | Reactivity | Substrate Scope | Handling | Key Advantages | Key Disadvantages |

| N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | Very High | Broad (primary, secondary, and weakly nucleophilic amines) | Moisture sensitive | High reactivity, fast reactions, suitable for solid-phase synthesis.[1][5] | High cost, potential for side reactions with highly functionalized substrates. |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Moderate | Broad (primary and secondary amines) | Stable, crystalline solid | Good yields, clean reactions, commercially available.[6] | Slower reaction times compared to Goodman's reagent.[5] |

| N,N'-Di-Boc-thiourea | Low (requires activation) | Broad (primary and secondary amines) | Stable solid | Low cost, stable precursor. | Requires an additional activation step, which can add complexity. |

Deprotection of Boc-Guanidines

The final step in many synthetic sequences involving these reagents is the removal of the Boc protecting groups to unveil the guanidinium functionality. This is typically achieved under acidic conditions.

Mechanism of Deprotection: The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the departure of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free guanidine.

Caption: General mechanism for the acid-catalyzed deprotection of Boc-guanidines.

Experimental Protocol: Standard Boc Deprotection with TFA [10]

-

Materials:

-

Boc-protected guanidine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., triisopropylsilane, water)

-

-

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a scavenger to the solution. Scavengers are crucial to prevent the re-alkylation of the guanidine or other sensitive functional groups by the liberated tert-butyl cation.[11]

-

Add TFA dropwise to the cooled solution. A typical concentration is 25-50% TFA in DCM.

-

Allow the reaction to warm to room temperature and stir until deprotection is complete (monitor by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

The resulting guanidinium salt can be used directly or purified further if necessary.

-

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when working with Boc-protected guanidinylating agents and the associated reagents for activation and deprotection.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[3]

-

Fume Hood: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dusts or vapors.[3]

-

Reagent-Specific Hazards:

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: May cause skin and serious eye irritation, as well as respiratory irritation.[12]

-

Triflic anhydride (used in the synthesis of Goodman's reagent): Highly corrosive and reacts violently with water.

-

TFA: A strong, corrosive acid. Handle with extreme care.

-

-

Storage: Many of these reagents are moisture-sensitive and should be stored in a desiccator or under an inert atmosphere. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine should be stored at or below -4 °C.[7]

Conclusion

Boc-protected guanidinylating agents are indispensable tools in modern organic synthesis and medicinal chemistry. They provide a reliable and versatile means of introducing the vital guanidine functional group into complex molecules with a high degree of control. By understanding the distinct reactivity profiles of reagents like Goodman's reagent, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, and activated N,N'-Di-Boc-thiourea, and by carefully considering the causality behind experimental choices, researchers can strategically select the optimal reagent and conditions for their specific synthetic goals. This guide serves as a foundational resource to empower scientists in the rational design and efficient execution of guanidinylation reactions, ultimately accelerating the discovery and development of novel bioactive compounds.

References

-

Comparative analysis of the reactivity of anthocyanidins, leucoanthocyanidins, and flavonols using a quantum chemistry approach. National Institutes of Health. 2023 Mar 11. Available from: [Link]

-

Synthesis of Guanidines in Solution. Request PDF. ResearchGate. Available from: [Link]

-

N,N′-DiBoc-N′′-triflylguanidine (1). ResearchGate. Available from: [Link]

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. 2016 Sep 9. Available from: [Link]

-

Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses Procedure. Available from: [Link]

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. CORE. 2016 Sep 9. Available from: [Link]

-

A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett. 2009; 2009(20): 3368-3372. Available from: [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Available from: [Link]

-

Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. Request PDF. ResearchGate. Available from: [Link]

-

N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. PubChem. Available from: [Link]

-

Iodine-Catalyzed Guanylation of Amines with N,N′-Di- Boc-thiourea. The Royal Society of Chemistry. Available from: [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

-

Iodine-Catalyzed Guanylation of Amines with N,N′-Di-Boc-thiourea. ResearchGate. Available from: [Link]

-

Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. Available from: [Link]

-

Best mild Boc-deprotection method for a guanidine compound?. Reddit. 2025 Jul 25. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]

- 7. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]

- 8. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | C14H22N4O4 | CID 4428040 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Protected Guanidines

In the landscape of contemporary drug discovery, the guanidinium group stands out as a critical pharmacophore, prized for its unique physicochemical properties and diverse biological activities.[1][2][3] This functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is strongly basic and exists predominantly in its protonated guanidinium form under physiological conditions. This cationic nature allows it to engage in multifaceted, high-energy interactions with biological targets, including hydrogen bonding and electrostatic interactions.[2][4] Consequently, guanidine-containing molecules have found applications as antiviral, antifungal, antitumorous, and antidiabetic agents.[3][4]

However, the very reactivity that makes the guanidine group so valuable also presents a significant challenge during complex multi-step syntheses. Its high basicity and nucleophilicity can interfere with a wide array of chemical transformations. This necessitates the use of protecting groups, and among the most effective and widely used is the tert-butoxycarbonyl (Boc) group. The Boc group temporarily masks the reactivity of the guanidine moiety, rendering it neutral, less polar, and amenable to a broader range of reaction conditions.[4] This strategic protection is pivotal for the successful synthesis of complex pharmaceutical agents.

This technical guide focuses on a key exemplar of this strategy: Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate . This molecule is a versatile building block that elegantly combines a Boc-protected guanidine with a methyl benzoate scaffold, offering multiple points for synthetic elaboration.[5][6][7] We will explore its synthesis, its critical role as a synthetic intermediate, and its application in the construction of therapeutically significant molecules, with a particular focus on the synthesis of the direct thrombin inhibitor, dabigatran etexilate.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is essential for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [5][8] |

| Molecular Weight | 278.30 g/mol | [5][8] |

| IUPAC Name | methyl 4-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate | [5][8] |

| CAS Number | 135321-84-5 | [6][8] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. |

The structure of this compound is defined by three key components:

-

Aromatic Ring: The benzene ring provides a rigid scaffold and can be involved in π-π stacking interactions with biological targets.

-

Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a convenient handle for further molecular elaboration.[7]

-

Boc-Protected Guanidine: This is the most critical functional group. The Boc protection allows for the guanidine to be carried through multiple synthetic steps without interference.[6] The protecting group can be removed under acidic conditions to reveal the active guanidinium moiety at a late stage in the synthesis.

Synthesis of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

The synthesis of this key intermediate leverages established methods for the guanylation of amines, with a focus on efficiency and scalability. A common synthetic route starts from methyl 4-aminobenzoate.

Experimental Protocol: A Representative Synthesis

This protocol describes a general, two-step procedure for the synthesis of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate.

Step 1: Preparation of Methyl 4-aminobenzoate from 4-aminobenzoic acid

This initial step is a standard Fischer esterification.

-

Reaction Setup: To a solution of 4-aminobenzoic acid (1 eq.) in methanol, slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).[9][10]

-

Work-up and Purification: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 4-aminobenzoate.

Step 2: Guanylation of Methyl 4-aminobenzoate

This step introduces the Boc-protected guanidine moiety. Various guanylating reagents can be employed.[4][11]

-

Reaction Setup: In a suitable solvent such as THF or DMF, dissolve methyl 4-aminobenzoate (1 eq.) and a guanylating agent like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq.).

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, and in the presence of a non-nucleophilic base like triethylamine to scavenge the acid byproduct. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is redissolved in an organic solvent and washed with a dilute acid solution to remove unreacted amine and base.[4] The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate.

Diagram: Synthetic Workflow

A generalized synthetic workflow for the preparation of the title compound.

Role in Medicinal Chemistry: A Versatile Building Block

The true value of Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate lies in its utility as a versatile building block in drug discovery.[7][12] The presence of orthogonal functional groups—the modifiable methyl ester and the protected, yet deprotectable, guanidine—allows for its incorporation into a wide range of molecular scaffolds.

Case Study: Synthesis of Dabigatran Etexilate

A prominent example of the application of a closely related intermediate is in the synthesis of Dabigatran Etexilate, an oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[13][14][15] The synthesis of dabigatran involves the coupling of a benzimidazole core with a side chain containing the critical guanidine functionality.

The synthesis of dabigatran is a multi-step process where an intermediate structurally analogous to our title compound is crucial.[13][16] An amidine precursor, which is chemically equivalent to a guanidine, is a key intermediate in forming the final drug molecule.[13]

Diagram: Role in Dabigatran Etexilate Synthesis

The strategic use of a protected guanidine benzoate intermediate in the synthesis of Dabigatran Etexilate.

The use of a Boc-protected guanidine benzoate intermediate in this synthesis offers several advantages:

-

Avoidance of Side Reactions: The protected guanidine does not interfere with the coupling reactions required to assemble the core of the dabigatran molecule.[11]

-

Improved Solubility and Handling: The Boc-protected intermediate is more soluble in organic solvents and easier to handle and purify compared to the highly polar, unprotected guanidine.[4]

-

Late-Stage Deprotection: The Boc group can be removed in one of the final steps of the synthesis using acidic conditions, revealing the biologically active guanidinium group. This late-stage deprotection is a hallmark of an efficient and robust synthetic strategy.

The synthesis of dabigatran often involves the preparation of a key amidine intermediate, which is then elaborated to the final product.[13] The use of a pre-functionalized and protected building block like Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate streamlines this process, making it more suitable for industrial-scale production.[15]

The Broader Significance of the Guanidine Moiety in Drug Design

The guanidine group is a recurring motif in a wide array of biologically active compounds and approved drugs.[1][3][17] Its ability to form strong, directional hydrogen bonds and participate in salt bridge interactions makes it an excellent mimic for the side chain of the amino acid arginine.[2] This allows guanidine-containing molecules to bind with high affinity to the active sites of enzymes and the binding pockets of receptors that recognize arginine.

Examples of therapeutic areas where the guanidine group is important include:

-

Anticoagulants: As seen with dabigatran, the guanidinium group can effectively interact with the active site of thrombin.

-

Antidiabetic Agents: Metformin, a widely prescribed drug for type 2 diabetes, is a biguanide.[3]

-

Antiviral and Antimicrobial Agents: The guanidine functionality is present in several compounds with activity against viruses and bacteria.[3]

The strategic use of protected guanidine building blocks, such as Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate, is therefore a key enabling technology in the discovery and development of new medicines in these and other therapeutic areas.[18]

Conclusion